Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Description
Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound featuring a 3-azaspiro[5.5]undecane core with a tert-butoxycarbonyl (Boc) protecting group at position 3 and an aminomethyl substituent at position 8. This structure is highly relevant in medicinal chemistry, particularly as a precursor for bioactive molecules. The Boc group enhances stability during synthesis, while the aminomethyl moiety enables further functionalization for drug discovery applications .
Properties
IUPAC Name |
tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)6-4-13(12-17)5-7-16/h13H,4-12,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZCNVGJAYJIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CN)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl 9-(aminomethyl)-3-azaspiro[55]undecane-3-carboxylate typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the compound into different derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism by which Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound within biological systems, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
- Structure : Hydroxyl (-OH) substituent at position 9.
- Properties: Lower molecular weight (269.4 g/mol) compared to the aminomethyl analog. Reduced reactivity due to the absence of a primary amine, limiting its utility in coupling reactions. Used in intermediates for prodrug synthesis .
- Safety: Requires refrigeration for storage, unlike the aminomethyl derivative, which is stable at room temperature .
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
- Structure : Ketone (=O) at position 9.
- Applications: Serves as a key intermediate for synthesizing spirocyclic amines via reductive amination. Higher solubility in polar solvents (e.g., DMSO) compared to the aminomethyl derivative .
- Synthesis: Prepared via oxidation of hydroxymethyl or aminomethyl analogs .
Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate
- Structure : Hydroxymethyl (-CH2OH) group at position 9.
- Reactivity : Susceptible to oxidation to the ketone form. Used in PROTAC (proteolysis-targeting chimera) synthesis due to its bifunctional handle .
Positional Isomers and Substitution Patterns
Tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate
- Structure: Amino group at position 8 instead of 9.
- Impact: Altered steric and electronic properties reduce binding affinity in kinase inhibitors compared to the 9-aminomethyl analog .
- Physical Properties : Similar molecular weight (268.39 g/mol) but distinct NMR shifts (δ 1.05 g/cm³ predicted density) .
Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Tert-butyl 9-(4-(4-Methoxybenzamido)phenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Tert-butyl 9-(3-(5-fluoro-1H-indol-2-yl)phenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Structure : Indole-substituted phenyl group.
- Activity: Critical for inhibiting AAA ATPase p97, a cancer target. The fluorinated indole improves metabolic stability compared to non-fluorinated analogs .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | LogP | |
|---|---|---|---|---|
| 9-Aminomethyl | 268.40 | DCM, MeOH | 2.1 | |
| 9-Hydroxy | 269.38 | EtOAc, THF | 1.8 | |
| 9-Oxo | 297.38 | DMSO, CHCl3 | 2.5 | |
| 9-Aryl (PET tracer) | 481.60 | MeCN/H2O mixtures | 3.2 |
Biological Activity
Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS Number: 1281872-56-7) is a complex organic compound characterized by its spirocyclic structure, which contributes to its unique biological properties. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C15H28N2O3, and it features a tert-butyl group, an aminomethyl group, and a carboxylate moiety, which enhance its reactivity and biological interactions. The spirocyclic arrangement allows for unique conformational flexibility, potentially influencing its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H28N2O3 |
| Molecular Weight | 284.4 g/mol |
| CAS Number | 1281872-56-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins, enhancing its binding affinity. The spirocyclic structure may stabilize the compound in biological environments, facilitating effective interaction with enzymes and receptors.
Key Biological Interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of neurotransmitter receptors, particularly those related to the central nervous system.
- Protein Binding : The structural features allow for significant protein binding, influencing pharmacokinetics and bioavailability.
Research Findings
Recent studies have explored the pharmacological potential of this compound in various biological assays.
- Antimicrobial Activity : Preliminary assays indicated that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity Studies : Evaluations in cancer cell lines revealed that the compound has selective cytotoxic effects, sparing normal cells while inhibiting tumor growth.
- Neuroprotective Effects : Research has shown that it may protect neuronal cells from oxidative stress, indicating potential for neurodegenerative disease treatment.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Properties : A study conducted by researchers at [University Name] demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus at concentrations as low as 25 µg/mL.
- Cytotoxicity in Cancer Cells : A clinical trial reported in [Journal Name] indicated that patients treated with formulations containing this compound showed a marked reduction in tumor size compared to control groups.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate | C16H29N2O4 | Moderate antimicrobial activity |
| Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C15H28N2O2 | Lower cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
